molecular formula C20H18ClN3O3S B2847494 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide CAS No. 361168-51-6

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide

Cat. No. B2847494
CAS RN: 361168-51-6
M. Wt: 415.89
InChI Key: QCRKJHFEXMXVBM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has been studied by many scientists around the globe . A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a series of N - (4-chlorophenyl) substituted pyrano [2,3-c]pyrazoles was synthesized and screened for their potential to inhibit kinases .


Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis .

Scientific Research Applications

Synthesis and Pharmacological Applications

The synthesis and pharmacological activities of novel derivatives, such as 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives, have been explored, showing promising anti-inflammatory activities. These compounds, derived from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide, highlight the therapeutic potential of structurally similar compounds in medicinal chemistry (Abdulla et al., 2013).

Fluorescent Chemosensors

Research into pyrazoline derivatives, such as the study by Khan (2020), has demonstrated the utility of these compounds as fluorescent chemosensors for metal ion detection, specifically Fe3+ ions. This application is significant in environmental monitoring and analytical chemistry, showcasing the versatility of compounds within this chemical framework (Khan, 2020).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives have shown promising results as potential antimicrobial and anticancer agents. The exploration of these compounds, including those with 4-chlorophenyl and 3,5-dimethyl-1H-pyrazol-1-yl moieties, underscores the potential for developing new therapeutic agents based on similar molecular structures (Hafez et al., 2016).

Supramolecular Chemistry and Liquid Crystals

The self-assembly and luminescent properties of supramolecular structures containing pyrazole units, as investigated by Moyano et al. (2013), reveal applications in the development of advanced materials, such as supramolecular columnar liquid crystals. These findings open avenues for the design of novel materials with potential uses in displays and optical devices (Moyano et al., 2013).

Electrochromic Materials

The design and synthesis of electrochromic materials, incorporating structural elements related to the compound of interest, highlight the potential for creating solution-processable electrochromic polymers with high performance. This application is critical for the development of smart windows and electronic display technologies (Yin et al., 2018).

Mechanism of Action

Target of Action

Similar compounds such as pyraclostrobin, a synthetic fungicide, are known to inhibit the mitochondrial respiration of fungi .

Mode of Action

The mode of action of this compound is likely similar to that of pyraclostrobin, which inhibits mitochondrial respiration in fungi. This is achieved by blocking the transfer of electrons between cytochrome b and cytochrome c1, both of which are part of the cytochrome bc1 enzyme complex located in the inner mitochondrial membrane of fungi .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cellular respiration in fungi. By inhibiting mitochondrial respiration, the compound disrupts the energy production within the fungal cells, leading to their death .

Result of Action

The result of the compound’s action would be the death of the fungal cells due to the disruption of their energy production. This would effectively control the spread of the fungi, protecting the plants or other organisms from infection .

Future Directions

The pharmacological potential of the pyrazole moiety has been proved by the presence of this nucleus in pharmacological agents of diverse therapeutic categories . This has attracted the attention of many researchers to study its skeleton chemically and biologically . Future research could focus on further exploring the pharmacological properties of pyrazole derivatives and developing new synthesis methods.

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-26-15-7-12(8-16(9-15)27-2)20(25)22-19-17-10-28-11-18(17)23-24(19)14-5-3-13(21)4-6-14/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRKJHFEXMXVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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